N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide
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Overview
Description
N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a pyrrolidine ring attached to a phenethyl group, which is further connected to a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes like cyclooxygenase (cox) enzymes .
Mode of Action
Similar compounds have been reported to inhibit the activity of their target enzymes, leading to a decrease in the production of certain biochemicals .
Biochemical Pathways
Compounds with similar structures have been reported to affect the production of prostaglandins and other biochemicals through the inhibition of cox enzymes .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Similar compounds have been reported to have anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Attachment of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate ethyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the phenethylamine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring in the benzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Nitro or halogenated derivatives of the benzenesulfonamide moiety.
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a selective receptor modulator or enzyme inhibitor.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyrrolidin-1-yl)phenethyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.
N-(4-(pyrrolidin-1-yl)phenethyl)carbamate: Contains a carbamate group, offering different chemical properties and biological activities.
Uniqueness
N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical reactivity and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,18-6-2-1-3-7-18)19-13-12-16-8-10-17(11-9-16)20-14-4-5-15-20/h1-3,6-11,19H,4-5,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKHKZZUKUEURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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